molecular formula C12H21NO4 B2722401 (S)-1-(Tert-butoxycarbonyl)azepane-3-carboxylic acid CAS No. 1427514-89-3

(S)-1-(Tert-butoxycarbonyl)azepane-3-carboxylic acid

Cat. No. B2722401
CAS RN: 1427514-89-3
M. Wt: 243.303
InChI Key: BSWHWMPKCSLEMJ-VIFPVBQESA-N
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Description

Molecular Structure Analysis

The (S)-1-(Tert-butoxycarbonyl)azepane-3-carboxylic acid molecule contains a total of 38 bond(s). There are 17 non-H bond(s), 2 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 1 seven-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic) and 1 hydroxyl group(s) .


Physical And Chemical Properties Analysis

The this compound molecule contains a total of 38 atom(s). There are 21 Hydrogen atom(s), 12 Carbon atom(s), 1 Nitrogen atom(s), and 4 Oxygen atom(s). A chemical formula of this compound can therefore be written as: C12H21NO4 .

Scientific Research Applications

Synthetic Organic Chemistry Applications

(S)-1-(Tert-butoxycarbonyl)azepane-3-carboxylic acid and related compounds serve as versatile building blocks in synthetic organic chemistry. They are pivotal in nucleophilic substitutions of the benzene ring with aromatic amines and alcohols under mild conditions. These compounds facilitate the direction of aliphatic amine attacks to the aromatic core as well as to the carbonyl unit, leading to azocarboxamides. Furthermore, the benzene ring can be modified through radical reactions, including oxygenation, halogenation, carbohalogenation, carbohydroxylation, and aryl-aryl coupling, enabled by the tert-butyloxycarbonylazo group. Such reactions are crucial for generating aryl radicals at elevated temperatures or under acidic conditions (Hannelore Jasch et al., 2012).

Curtius Rearrangement for Boc-protected Amines

The compound and its analogs are essential in the Curtius rearrangement processes, offering a mild and efficient pathway to tert-butyl carbamates from carboxylic acids. This reaction, involving di-tert-butyl dicarbonate and sodium azide, allows for the formation of an acyl azide intermediate that undergoes rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The trapping of the isocyanate derivative results in the desired tert-butyl carbamate, showcasing compatibility with various substrates, including malonate derivatives. This provides access to protected amino acids under conditions that preserve the functional integrity of sensitive groups (H. Lebel & Olivier Leogane, 2005).

Carboxylic Acids Synthesis and Characterization

In the realm of heterocyclic chemistry, the synthesis and characterization of azepine derivatives shed light on the thermal behavior and distribution equilibrium of these compounds. The demethoxycarbonylation of specific methyl azepine-carboxylates using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) results in the exclusive formation of 3H-azepine derivatives. This reaction pathway underscores the versatility of this compound analogs in synthesizing and understanding the properties of azepine derivatives (K. Satake et al., 1991).

properties

IUPAC Name

(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-5-4-6-9(8-13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWHWMPKCSLEMJ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H](C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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